molecular formula C10H11FN2 B1399521 4-(4-Amino-2-fluorophenyl)butanenitrile CAS No. 1146975-27-0

4-(4-Amino-2-fluorophenyl)butanenitrile

Cat. No. B1399521
Key on ui cas rn: 1146975-27-0
M. Wt: 178.21 g/mol
InChI Key: DUFQHZPBOSNDLQ-UHFFFAOYSA-N
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Patent
US08680291B2

Procedure details

A solution of compound 4-(2-Fluoro-4-nitrophenyl)butanenitrile (72) (47 mg, 0.23 mmol), Fe (78 mg, 1.40 mmol) and acetic acid (1 mL) in ethyl acetate (3 mL) was heated under reflux for 2 h. The reaction mixture was allowed to cool to 21° C. and then filtered. The organic layer was concentrated and the residue was purified with silica gel column chromatography (dichloromethane:acetone, 9:1) to give desired 4-(4-Amino-2-fluorophenyl)butanenitrile (71) (33 mg, 83%): 1H NMR δ 6.98-7.01 (m, 1H), 6.46-6.52 (m, 2H), 2.70 (t, 2H, J=7.6 Hz) 2.32 (t, 2H, J=7.2 Hz) 1.89-1.98 (m, 2H).
Name
4-(2-Fluoro-4-nitrophenyl)butanenitrile
Quantity
47 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
78 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[CH2:11][CH2:12][CH2:13][C:14]#[N:15].C(O)(=O)C>C(OCC)(=O)C.[Fe]>[NH2:8][C:6]1[CH:5]=[CH:4][C:3]([CH2:11][CH2:12][CH2:13][C:14]#[N:15])=[C:2]([F:1])[CH:7]=1

Inputs

Step One
Name
4-(2-Fluoro-4-nitrophenyl)butanenitrile
Quantity
47 mg
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])CCCC#N
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
78 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (dichloromethane:acetone, 9:1)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C=C1)CCCC#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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